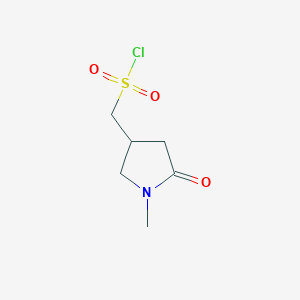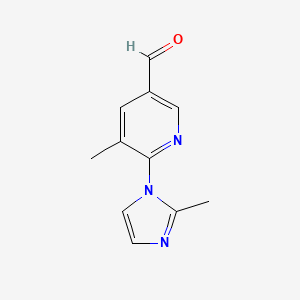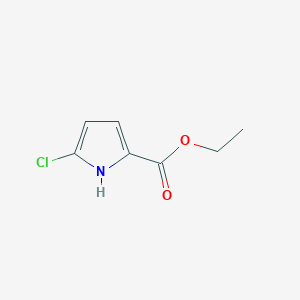
(1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C6H10ClNO3S. It is used primarily in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride typically involves the reaction of 1-methyl-5-oxopyrrolidine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the risk of contamination .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide, acids like hydrochloric acid, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted pyrrolidine derivatives .
Wissenschaftliche Forschungsanwendungen
(1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the methanesulfonyl group into target molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. It can react with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonate
- (1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonamide
- (1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonic acid
Uniqueness
(1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride is unique due to its specific reactivity and the presence of the methanesulfonyl chloride group, which makes it a versatile reagent in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry.
Eigenschaften
Molekularformel |
C6H10ClNO3S |
|---|---|
Molekulargewicht |
211.67 g/mol |
IUPAC-Name |
(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H10ClNO3S/c1-8-3-5(2-6(8)9)4-12(7,10)11/h5H,2-4H2,1H3 |
InChI-Schlüssel |
PNYSSIGXMOYXGV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(CC1=O)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(Propan-2-yl)-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13070530.png)










